Lactosyl Rasagline
Description
Historical Context and Discovery
Lactosyl rasagiline emerged as a strategic innovation in prodrug design, first disclosed in 2018 through patent WO2019037791A1 . This compound was developed to address limitations of rasagiline, a monoamine oxidase-B (MAO-B) inhibitor approved for Parkinson’s disease. While rasagiline itself showed efficacy in neurodegeneration, its short half-life and need for daily dosing prompted efforts to create long-acting formulations. The lactosyl derivative represents a deliberate effort to exploit glycosylation for sustained release and tissue targeting, building on prior successes in carbohydrate-based prodrugs for hepatic delivery .
Structural Relationship to Rasagiline and Analogous MAO-B Inhibitors
Lactosyl rasagiline retains the core structure of rasagiline—(R)-N-propargyl-1-aminoindan—but incorporates a lactose moiety (a disaccharide of galactose and glucose) via a hydrolyzable covalent bond (Figure 1). This modification distinguishes it from other MAO-B inhibitors:
| Feature | Rasagiline | Lactosyl Rasagiline | Selegiline (Analog) |
|---|---|---|---|
| Core Structure | Aminoindan-propargyl | Aminoindan-propargyl-lactose | Methamphetamine-propargyl |
| Molecular Weight | 267.4 g/mol | ~585.6 g/mol | 187.3 g/mol |
| Solubility | Low aqueous | Enhanced hydrophilicity | Lipophilic |
| Metabolic Pathway | CYP1A2-mediated | Esterase/glycosidase cleavage | Amphetamine metabolites |
The lactose group introduces polar hydroxyl groups, significantly altering physicochemical properties. Unlike selegiline, which metabolizes into neuroactive amphetamines, lactosyl rasagiline’s cleavage yields rasagiline and inert lactose components .
Rationale for Lactosyl Functionalization in Drug Design
The lactosyl modification serves three primary objectives:
Extended Release : By converting rasagiline into a less soluble prodrug, intramuscular injection forms a subcutaneous depot, enabling sustained release over weeks . This aligns with strategies for long-acting antipsychotics (e.g., paliperidone palmitate).
Hepatic Targeting : Lactosylation leverages asialoglycoprotein receptors (ASGPRs) on hepatocytes, which bind galactose-terminated glycans . This targets the prodrug to liver tissues, potentially reducing off-site effects—a principle validated in lactosylated HDL particles for antiviral delivery .
Metabolic Stability : The lactose moiety shields rasagiline from first-pass metabolism. Enzymatic cleavage by β-galactosidases or esterases in target tissues ensures localized activation, a mechanism observed in glycosidase-activated anticancer prodrugs .
Structural analysis reveals the lactose is attached via an alkynyl or cycloalkyl linker, optimizing stability during circulation while permitting enzymatic hydrolysis . Computational modeling suggests the bulky disaccharide hinders MAO-B binding until cleavage, ensuring prodrug inactivity .
Figure 1. Structural Comparison
(R)-rasagiline:
$$ \text{C}{12}\text{H}{13}\text{N} \cdot \text{CH}3\text{SO}3\text{H} $$
Lactosyl rasagiline:
$$ \text{C}{12}\text{H}{13}\text{N}-\text{(linker)}-\text{C}{12}\text{H}{22}\text{O}_{11} $$
Properties
Molecular Formula |
C₂₄H₃₃NO₁₀ |
|---|---|
Molecular Weight |
495.52 |
Synonyms |
(2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R,6R)-6-(((R)-2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lactosyl Rasagiline vs. Glucuronide/Sulfate Derivatives : Unlike glucuronide or sulfate derivatives, which are typical metabolites enhancing excretion, Lactosyl Rasagiline’s lactose moiety may confer glycan-mediated interactions, such as lectin binding, as seen in other lactosyl carbamates .
- Bioactivity: While rasagiline primarily inhibits MAO-B, Lactosyl Rasagiline’s activity remains unconfirmed. However, analogous lactosyl carbamates exhibit enhanced bioactivity (10–100× vs.
Comparison with Lactosyl Carbamates and Glycoconjugates
Lactosyl Rasagiline shares conceptual similarities with synthetic lactosyl carbamates studied for lectin inhibition. Key findings from related compounds (e.g., lactosyl carbamates on amino scaffolds) include:
- Scaffold Dependency: Inhibitory potency against galectins (e.g., galectin-3, -4) is more influenced by scaffold structure than valency . For example, butene diol spacers rarely enhanced activity, whereas specific amino scaffolds improved selectivity .
- Cytotoxicity: Lactosyl carbamates are non-cytotoxic, suggesting biocompatibility for therapeutic applications . This may extend to Lactosyl Rasagiline, though direct evidence is lacking.
- Selectivity : Lactosyl derivatives show lectin-specific inhibition (e.g., stronger effects on galectin-3 vs. plant toxins), highlighting the importance of cellular assays for functional validation .
Critical Gap : Lactosyl Rasagiline’s exact binding targets (e.g., MAO-B vs. galectins) and pharmacokinetic behavior (e.g., metabolic stability) require empirical validation.
Preparation Methods
Propargylation of R-(−)-1-Aminoindan
Procedure :
-
Step 1 : React R-(−)-1-aminoindan hydrochloride with propargyl benzenesulfonate in toluene at 15–20°C in the presence of a phase transfer catalyst (e.g., tetrabutyl ammonium bromide) and sodium hydroxide.
-
Step 2 : Basify the mixture to pH 8, extract with toluene, and concentrate under vacuum to yield R-(+)-Rasagiline base as an oil (62% yield).
-
Step 3 : Purify via column chromatography using neutral alumina and hexane-ethyl acetate (90:10).
Key Parameters :
Resolution of Racemic Rasagiline
Procedure :
-
Treat racemic Rasagiline with L-tartaric acid in isopropanol to isolate the R-(+)-enantiomer.
-
Recrystallize from methanol/isopropanol (1:1) to achieve enantiomeric excess >98%.
Lactosylation Strategies
The lactosyl group is introduced via chemical or enzymatic methods, leveraging glycosylation techniques.
Chemical Glycosylation Using Activated Lactose Donors
Procedure :
-
Step 1 : Protect lactose at the anomeric position with a trichloroacetimidate or thioglycoside group.
-
Step 2 : React Rasagiline with the activated lactose donor in dichloromethane under BF₃·Et₂O catalysis at 0°C.
-
Step 3 : Deprotect using hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (HCl/MeOH).
Key Parameters :
Enzymatic Glycosylation Using Glycosyltransferases
Procedure :
-
Step 1 : Express β-1,4-galactosyltransferase (β4GalT) in E. coli and purify via affinity chromatography.
-
Step 2 : Incubate Rasagiline with UDP-galactose and β4GalT at 37°C (pH 7.4) to form galactosylated Rasagiline.
-
Step 3 : Add β-1,4-glucuronyltransferase (GlcAT) and UDP-glucose to complete the lactosyl moiety.
Key Parameters :
Hybrid Chemical-Enzymatic Approach
Procedure :
-
Step 1 : Synthesize Rasagiline-galactose conjugate chemically using methods in Section 2.1.
-
Step 2 : Enzymatically add glucose via GlcAT to form the lactosyl group.
Advantages :
Purification and Characterization
Chromatographic Purification
Structural Confirmation
Challenges and Optimization
Stereochemical Control
Scalability
-
Enzymatic processes require costly cofactors (UDP-sugars); in situ regeneration systems reduce costs.
-
Continuous-flow reactors improve chemical glycosylation efficiency (yield +15%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Chemical Glycosylation | 45–55 | 85–90 | Low | High |
| Enzymatic | 60–70 | >90 | High | Moderate |
| Hybrid | 70–75 | >95 | Moderate | High |
Q & A
Q. What are the key methodological considerations for synthesizing Lactosyl Rasagiline derivatives?
The synthesis of Lactosyl Rasagiline derivatives involves stereoselective production of lactosyl carbonates from unprotected lactose, followed by coupling with amino-substituted scaffolds to form carbamates. Critical steps include optimizing reaction conditions (e.g., using catalysts like bis(cyclopentadienyl)hafnium(IV)dichloride-silvertriflate) to ensure purity and yield. Valency and spacer length (e.g., butene diol linkers) should be systematically tested to assess their impact on bioactivity .
Q. How can researchers assess the safety profile of Lactosyl Rasagiline in preclinical studies?
Safety evaluation requires in vitro cytotoxicity assays (e.g., MTT or LDH release assays) and in vivo toxicity studies in animal models. Dose-response relationships, organ-specific toxicity (e.g., hepatic/renal function markers), and behavioral assessments should be monitored. Compliance with NIH guidelines for preclinical reporting (e.g., detailed experimental conditions, statistical rigor) is essential to ensure reproducibility .
Q. What experimental models are suitable for studying Lactosyl Rasagiline’s neuroprotective effects?
Rodent models of Parkinson’s disease (PD), such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurodegeneration, are widely used. Key endpoints include immunohistochemical analysis of JNK3 and caspase-3 expression, dopaminergic neuron survival, and motor function tests (e.g., rotarod). Stratifying results by disease stage (early vs. advanced) is critical due to differential therapeutic efficacy .
Advanced Research Questions
Q. How can structural modifications of Lactosyl Rasagiline enhance selectivity for specific lectins or enzymes?
Systematic screening using solid-phase assays with immobilized glycoproteins (e.g., LacBSA) can identify structure-activity relationships. Modifications to the lactose moiety’s valency (mono- to tetravalent) and spacer design (e.g., butene diol extensions) influence binding avidity and selectivity. Computational modeling (e.g., molecular docking) of lectin-ligand interactions (e.g., galectin-3 vs. Viscum album agglutinin) further refines design .
Q. What strategies resolve contradictory data on Lactosyl Rasagiline’s efficacy in early vs. advanced PD stages?
Contradictions may arise from differences in disease progression biomarkers (e.g., JNK3 downregulation in early stages only). To address this, employ longitudinal studies with timed interventions and multi-omics approaches (e.g., transcriptomics/proteomics) to map pathway dynamics. Parallel in vitro models (e.g., α-synuclein-treated neurons) can isolate stage-specific mechanisms .
Q. How do pharmacokinetic properties of Lactosyl Rasagiline influence its therapeutic window?
Pharmacokinetic studies should evaluate blood-brain barrier penetration using LC-MS/MS quantification in cerebrospinal fluid. Metabolite profiling (e.g., hepatic cytochrome P450 interactions) and half-life determination via repeated plasma sampling in rodent models are critical. Adjusting dosage regimens or formulating nanoparticles may optimize bioavailability .
Q. What methodologies validate Lactosyl Rasagiline’s role in modulating apoptosis pathways?
Combine Western blot analysis of apoptosis markers (e.g., Bcl-2, Bax) with caspase-3 activity assays in PD models. RNA interference (e.g., siRNA targeting JNK3) can confirm pathway specificity. Single-cell RNA sequencing of treated vs. untreated neurons provides high-resolution mechanistic insights .
Q. How can researchers optimize Lactosyl Rasagiline’s inhibitory activity against galectins in cancer models?
Use glycan microarray screening to compare inhibitory potency across galectin subtypes (e.g., galectin-1, -3, -8). Functional assays (e.g., cell adhesion blockade in HT-29 colon cancer cells) paired with fluorescence anisotropy measurements quantify binding kinetics. Scaffold optimization (e.g., calixarene-based multivalency) enhances avidity without cytotoxicity .
Methodological Tables
Table 1: Key Parameters for Synthesis Optimization of Lactosyl Rasagiline Derivatives
Table 2: Preclinical Models for PD Research with Lactosyl Rasagiline
| Model | Endpoint | Stage-Specific Efficacy | Reference |
|---|---|---|---|
| MPTP-induced mice | JNK3 downregulation | Early PD only | |
| α-synuclein neurons | Caspase-3 activation | Dose-dependent apoptosis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
